molecular formula C20H22N6O2S B2847891 (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1286709-61-2

(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2847891
CAS No.: 1286709-61-2
M. Wt: 410.5
InChI Key: JDDTXZBKDXKTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone features a hybrid structure integrating a 6-methoxy-substituted benzo[d]thiazole, an azetidine (four-membered saturated ring), and a pyrimidinyl-piperazine moiety linked via a methanone bridge. Such structural motifs are common in central nervous system (CNS) agents, kinase inhibitors, and antimicrobials .

Properties

IUPAC Name

[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-28-15-3-4-16-17(11-15)29-20(23-16)26-12-14(13-26)18(27)24-7-9-25(10-8-24)19-21-5-2-6-22-19/h2-6,11,14H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDTXZBKDXKTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

This compound belongs to a class of heterocyclic compounds incorporating both azetidine and piperazine rings, linked by a methanone group. Its structure includes:

  • Methoxy Group : Enhances solubility and potentially increases biological activity.
  • Benzothiazole Moiety : Known for various pharmacological properties, including anticancer and antimicrobial activities.
  • Pyrimidine and Piperazine Rings : These contribute to the compound's interaction with biological targets.

The molecular formula is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S with a molecular weight of approximately 409.5 g/mol .

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. The mechanism typically involves cell cycle arrest and modulation of apoptotic pathways, evidenced by changes in the Bax/Bcl-2 ratio and activation of caspases .

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.0Induces apoptosis
4eMCF-70.28Cell cycle arrest
4iHepG22.32Apoptosis induction

Antimicrobial Activity

The benzothiazole ring is associated with antimicrobial properties. Compounds sharing structural similarities with the target compound have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .

Case Studies

  • Synthesis and Evaluation of Benzothiazole Derivatives : A study synthesized a series of benzothiazole compounds, including derivatives similar to the target compound. The evaluation showed promising cytotoxicity against cancer cell lines, indicating that modifications in the structure can enhance biological activity .
  • Structure-Activity Relationship (SAR) Analysis : Computational methods have been employed to predict the biological activity based on the structure of similar compounds. The analysis revealed that the presence of specific functional groups significantly affects the interaction with biological targets, enhancing efficacy .
  • Metabolic Studies : Investigations into the metabolic pathways of related compounds revealed insights into their pharmacokinetics and bioavailability. Understanding these pathways is crucial for optimizing therapeutic applications .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole and piperazine moieties. The synthetic pathways often utilize methods such as:

  • Condensation Reactions : Combining appropriate precursors to form the azetidine and piperazine structures.
  • Functionalization : Introducing the methoxy and pyrimidine groups through electrophilic aromatic substitution or nucleophilic addition.

The structural characterization is commonly performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Antimicrobial Properties

Studies have shown that compounds similar to (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The benzothiazole moiety is particularly noted for enhancing antibacterial properties due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Anticonvulsant Activity

Research indicates that derivatives of this compound have been evaluated for anticonvulsant activity. In particular, studies have compared their efficacy against standard drugs like phenytoin, demonstrating promising results in seizure models . The mechanism is hypothesized to involve modulation of neurotransmitter systems or ion channels.

Anticancer Potential

Preliminary investigations into the anticancer properties of similar benzothiazole derivatives suggest they may inhibit tumor growth by inducing apoptosis in cancer cells. The interaction with specific molecular targets involved in cell proliferation and survival pathways is an area of active research .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at the molecular level, providing insights into optimizing the compound for enhanced biological activity .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli .
Study 2Anticonvulsant EvaluationShowed comparable efficacy to phenytoin in animal models, suggesting potential for further development .
Study 3Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Benzo[d]thiazole Derivatives
  • Triazolbenzo[d]thiazoles (): These compounds replace the azetidine with triazole rings, showing neuroprotective activity.
  • 4-(1,3-Benzothiazol-2-yl)-pyrazol-3(2H)-one (): Features a pyrazolone ring instead of azetidine-piperazine. The pyrazolone introduces hydrogen-bonding capacity but lacks the piperazine’s basicity, altering pharmacokinetic properties .
Azetidine-Piperazine Hybrids
  • (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (): Shares the azetidine-piperazine-methanone core but lacks the benzo[d]thiazole and pyrimidine. Its simpler structure (C11H16N4OS vs. C21H23N5O2S for the target compound) results in lower molecular weight (252.34 g/mol) and higher predicted pKa (10.81), suggesting reduced solubility and altered receptor binding .

Substituent Effects on Bioactivity

Methoxy Group Positioning
  • The 6-methoxy group on benzo[d]thiazole in the target compound may enhance lipophilicity and π-stacking interactions compared to methyl or chloro substituents in analogs like (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)methanone derivatives (). Chlorine’s electron-withdrawing effect could reduce membrane permeability relative to methoxy’s electron-donating nature .
Pyrimidine vs. Other Heterocycles
  • Replacing pyrimidine with morpholinoethyl or triazole groups () impacts receptor affinity. In cannabinoid analogs, morpholinoethyl groups optimize CB1 binding, but pyrimidine’s nitrogen atoms may enable stronger hydrogen bonding with targets like kinases or GPCRs .

Physicochemical Properties

Property Target Compound (Predicted) Compound (Compound 8p)
Molecular Weight (g/mol) ~401.5 252.34 546.0
Density (g/cm³) ~1.4 1.335 N/A
pKa ~8.5–9.5 10.81 N/A
Melting Point (°C) N/A N/A 104–105
  • The target compound’s higher molecular weight and pyrimidine content likely improve solubility over ’s simpler analog. The methoxy group may lower melting points compared to chloro/methyl-substituted solids (e.g., 8p: 104–105°C) .

Pharmacological Implications

  • Neuroprotection : Triazolbenzo[d]thiazoles () suggest the benzo[d]thiazole core is critical for neuroprotection. The target compound’s azetidine may enhance blood-brain barrier penetration compared to bulkier substituents .
  • Receptor Binding: The pyrimidinyl-piperazine moiety could mimic morpholinoethyl groups in cannabinoids (), where side-chain length (4–6 carbons) optimizes CB1 affinity. The azetidine’s constrained geometry may reduce off-target effects .

Preparation Methods

Preparation of 6-Methoxybenzo[d]thiazole-2-carboxylic Acid

The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol with a carbonyl source. A representative procedure involves:

  • Reacting 2-amino-4-methoxyphenol with thiourea in ethanol under reflux to form 6-methoxybenzo[d]thiazol-2-amine.
  • Diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to yield 6-methoxybenzo[d]thiazole-2-carbonitrile.
  • Hydrolysis of the nitrile to the carboxylic acid using concentrated sulfuric acid.

Key Data :

  • Yield: 76% (hydrolysis step).
  • Characterization: $$ ^1\text{H NMR} $$ (500 MHz, CDCl$$_3$$): δ 8.09 (d, $$ J = 9.76 \, \text{Hz} $$), 7.61 (d, $$ J = 8.9 \, \text{Hz} $$).

Azetidine Ring Formation

The azetidine moiety is introduced via a ring-closing reaction:

  • Mitsunobu Reaction : 6-Methoxybenzo[d]thiazole-2-carboxylic acid is coupled with azetidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Protection-Deprotection : The hydroxyl group is protected with tert-butyldimethylsilyl (TBS) chloride before coupling and removed post-reaction.

Optimization :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Yield: 68% after deprotection.

Synthesis of 4-(Pyrimidin-2-yl)piperazine

Nucleophilic Aromatic Substitution

Pyrimidine rings readily undergo substitution at the 2-position with amines:

  • Chloropyrimidine Activation : 2-Chloropyrimidine is treated with piperazine in dimethyl sulfoxide (DMSO) at 90°C.
  • Base-Mediated Reaction : Potassium carbonate facilitates the displacement of chlorine by piperazine.

Reaction Conditions :

  • Molar Ratio: 1:1.2 (2-chloropyrimidine:piperazine).
  • Time: 12 hours.
  • Yield: 82%.

Purification and Characterization

  • Column Chromatography : Silica gel eluted with ethyl acetate/methanol (9:1).
  • Mass Spectrometry : m/z 179.1 [M+H]$$^+$$ for C$$8$$H$${12}$$N$$_4$$.

Coupling of Fragments via Methanone Linker

Carbodiimide-Mediated Amide Bond Formation

The final step involves connecting the two fragments using a carbonyl bridge:

  • Activation of Carboxylic Acid : 6-Methoxybenzo[d]thiazole-2-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Coupling with 4-(Pyrimidin-2-yl)piperazine : The activated acid reacts with the piperazine derivative at room temperature.

Optimized Parameters :

  • Solvent: Anhydrous dichloromethane.
  • Catalyst: 4-Dimethylaminopyridine (DMAP).
  • Yield: 70% after purification.

Alternative Method: Friedel-Crafts Acylation

For scale-up synthesis, Friedel-Crafts acylation is employed:

  • Acylium Ion Generation : Acetic anhydride and Lewis acid (AlCl$$_3$$).
  • Electrophilic Substitution : Reacting with the benzo[d]thiazole-azetidine fragment.

Challenges :

  • Regioselectivity issues due to electron-donating methoxy group.
  • Yield: 55%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Carbodiimide-Mediated 70% >95% High Moderate
Friedel-Crafts Acylation 55% 85% Low High

The carbodiimide method is preferred for small-scale synthesis due to higher purity, while Friedel-Crafts acylation suits industrial production.

Characterization and Quality Control

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$): δ 7.64 (s, thiazole-H), 3.86 (s, OCH$$3$$), 2.55 (s, pyrimidine-CH$$_3$$).
  • LC-MS : m/z 410.5 [M+H]$$^+$$ (C$${20}$$H$${22}$$N$$6$$O$$2$$S).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : C 58.52%, H 5.40%, N 20.47% (calculated for C$${20}$$H$${22}$$N$$6$$O$$2$$S).

Q & A

Q. What are the critical steps and optimization parameters in synthesizing this compound?

Answer: The synthesis of this heterocyclic compound involves multi-step organic reactions, typically including:

Heterocycle formation : Construct the 6-methoxybenzo[d]thiazole and pyrimidine rings using nucleophilic substitution or cyclocondensation reactions .

Azetidine-piperazine coupling : Link the azetidine and piperazine moieties via a methanone bridge using coupling agents (e.g., carbodiimides) .

Purification : Employ column chromatography or recrystallization to isolate the product.

Q. Key optimization parameters :

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Reaction time : Monitored via TLC to terminate reactions at optimal conversion .

Q. Which analytical techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton and carbon environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in benzo[d]thiazole at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Predict binding affinity to receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. The pyrimidine and piperazine groups often engage in hydrogen bonding with active sites .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • Pharmacophore modeling : Map essential structural features (e.g., methoxy group for hydrophobic interactions) to guide SAR studies .

Q. How should researchers address contradictory biological activity data across assays?

Answer:

  • Assay validation : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to confirm activity .
  • Purity verification : HPLC (≥95% purity) eliminates confounding impurities .
  • Dose-response analysis : Establish EC50/IC50 curves to differentiate true activity from assay noise .
  • Structural analogs : Compare data with related compounds (e.g., benzo[d]thiazole derivatives) to identify trends .

Q. What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Intermediate characterization : Use LC-MS/NMR to identify bottlenecks (e.g., unstable intermediates) .
  • Catalyst screening : Test Pd catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Solvent optimization : Switch from DMF to THF for moisture-sensitive steps to improve reproducibility .

Q. Example optimization table :

StepParameter TestedOptimal ConditionYield Improvement
Azetidine couplingSolventDMF → THF45% → 72%
Piperazine linkageCatalystNone → Pd(OAc)₂30% → 65%
Final purificationMethodRecrystallization → Column chromatography70% → 90%

Q. How are structure-activity relationships (SAR) explored for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .
  • Biological testing : Compare IC50 values against targets (e.g., cancer cell lines, microbial growth) .
  • Computational QSAR : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity .

Q. What are the stability considerations for long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the methanone bridge under acidic/basic conditions .
  • Storage conditions : Lyophilize and store at -20°C in inert atmosphere (argon) to prevent oxidation .
  • Stability monitoring : Periodic HPLC checks for decomposition (e.g., new peaks at 3–6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.